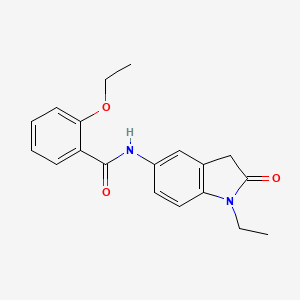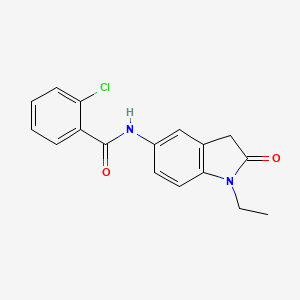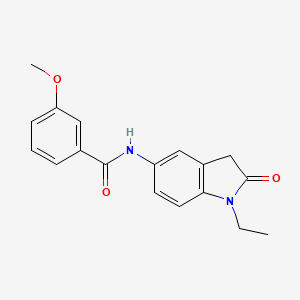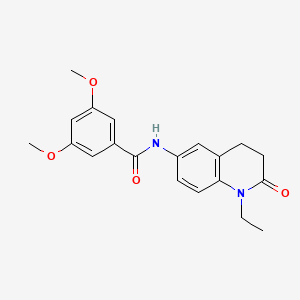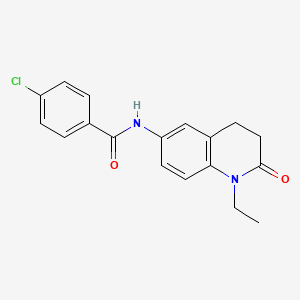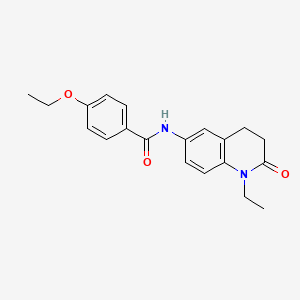
4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of “4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” across six unique fields:
Antimicrobial Activity
4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has shown promising antimicrobial properties. Research indicates that derivatives of benzamide compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria . This makes it a potential candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.
Antioxidant Properties
This compound has been studied for its antioxidant capabilities. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and cardiovascular diseases. The benzamide derivatives have demonstrated significant free radical scavenging activity, which suggests their potential use in pharmaceuticals aimed at reducing oxidative damage .
Anti-inflammatory Applications
Inflammation is a key factor in many chronic diseases, including arthritis and inflammatory bowel disease. The anti-inflammatory properties of 4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide have been explored, showing that it can inhibit the production of pro-inflammatory cytokines. This makes it a promising candidate for developing new anti-inflammatory drugs .
Anticancer Potential
Research into the anticancer properties of this compound has revealed its ability to induce apoptosis in cancer cells. The quinoline structure is known for its anticancer activity, and modifications with benzamide have enhanced these properties. This compound could be developed into a chemotherapeutic agent, targeting various types of cancer cells .
Antitubercular Activity
The compound has been evaluated for its effectiveness against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). Studies have shown that benzamide derivatives can inhibit the growth of TB bacteria, making them potential candidates for new TB treatments, especially given the rise of drug-resistant TB strains .
Neuroprotective Effects
Neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease are characterized by the loss of neuronal function. The neuroprotective effects of 4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide have been investigated, showing that it can protect neurons from oxidative stress and apoptosis. This suggests its potential use in treating neurodegenerative conditions .
Antiviral Activity
The compound has also been studied for its antiviral properties. Benzamide derivatives have shown activity against a range of viruses, including influenza and herpes simplex virus. This makes it a potential candidate for developing new antiviral medications .
Antidiabetic Applications
Finally, the compound has been explored for its antidiabetic properties. It has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models. This suggests its potential use in developing new treatments for diabetes .
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-ethoxy-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-22-18-11-8-16(13-15(18)7-12-19(22)23)21-20(24)14-5-9-17(10-6-14)25-4-2/h5-6,8-11,13H,3-4,7,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWPYIHMJXEIPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

